3-CHLORO-2-(TRIFLUOROMETHYL)PYRIDINE-4-BORONIC ACID
CAS No.: 2096331-34-7
Cat. No.: VC11719545
Molecular Formula: C6H4BClF3NO2
Molecular Weight: 225.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096331-34-7 |
|---|---|
| Molecular Formula | C6H4BClF3NO2 |
| Molecular Weight | 225.36 g/mol |
| IUPAC Name | [3-chloro-2-(trifluoromethyl)pyridin-4-yl]boronic acid |
| Standard InChI | InChI=1S/C6H4BClF3NO2/c8-4-3(7(13)14)1-2-12-5(4)6(9,10)11/h1-2,13-14H |
| Standard InChI Key | BHGMPCZZRNOXRF-UHFFFAOYSA-N |
| SMILES | B(C1=C(C(=NC=C1)C(F)(F)F)Cl)(O)O |
| Canonical SMILES | B(C1=C(C(=NC=C1)C(F)(F)F)Cl)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₇H₄BClF₃NO₂, with a molecular weight of 273.06 g/mol. The pyridine ring’s substitution pattern creates a sterically and electronically distinct environment. The trifluoromethyl group at position 2 and chlorine at position 3 introduce significant electron-withdrawing effects, while the boronic acid at position 4 enables participation in Suzuki-Miyaura couplings .
Table 1: Estimated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 273.06 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 327°C |
| Solubility in DMSO | High |
| LogP (Partition Coefficient) | ~2.1 (predicted) |
Spectroscopic Characterization
NMR Spectroscopy:
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¹H NMR: Expected signals include a deshielded proton adjacent to the boronic acid (δ ~8.5–9.0 ppm) and aromatic protons influenced by electron-withdrawing groups .
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¹³C NMR: The trifluoromethyl group’s carbon resonates as a quartet (q, J ≈ 37 Hz) near δ 122–125 ppm, while the boron-bound carbon appears at δ ~85 ppm .
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¹¹B NMR: A sharp peak at δ ~30 ppm, characteristic of sp²-hybridized boron in boronic acids .
Mass Spectrometry:
Synthesis Methods
Iridium-Catalyzed C–H Borylation
The most efficient route involves iridium-catalyzed direct borylation of pre-substituted pyridines. A representative procedure adapted from literature includes:
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Substrate Preparation: 3-Chloro-2-(trifluoromethyl)pyridine is synthesized via halogenation and trifluoromethylation of pyridine precursors.
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Catalytic System: [Ir(OMe)(COD)]₂ (1 mol%) and 4,4′-di-tert-butyl bipyridine (dtbbpy, 2 mol%) in anhydrous THF.
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Borylation: Reaction with pinacolborane (HBpin, 1.5 equiv) at 80°C for 12–24 hours.
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Workup: Hydrolysis of the boronate ester with HCl yields the boronic acid.
Key Considerations:
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Regioselectivity: The electron-withdrawing CF₃ group directs borylation to the para position (position 4) due to reduced electron density at adjacent sites .
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Yield Optimization: Yields ~70–85% after purification by silica gel chromatography .
Alternative Routes
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Lithiation-Borylation: Directed ortho-metalation of 3-chloro-2-trifluoromethylpyridine followed by quenching with triisopropyl borate. This method is less efficient due to competing side reactions from the CF₃ group’s steric bulk .
Chemical Reactivity and Applications
Suzuki-Miyaura Coupling
The boronic acid moiety enables cross-coupling with aryl halides, forming biaryl structures critical in drug discovery. For example:
Conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), DME/H₂O (4:1), 80°C .
Pharmaceutical Applications
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Kinase Inhibitors: The CF₃ and Cl groups enhance binding to hydrophobic pockets in kinase active sites. Derivatives of this compound are explored in oncology targets .
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Antibacterial Agents: Boronic acids inhibit bacterial enzymes (e.g., β-lactamases), with the CF₃ group improving membrane permeability .
Agrochemical Development
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Herbicide Intermediates: Used in synthesizing pyridine-based herbicides targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis .
Table 2: Representative Applications
| Application | Target | Role of Compound |
|---|---|---|
| Kinase Inhibition | EGFR Tyrosine Kinase | Core scaffold |
| Herbicide Synthesis | ALS Enzyme | Coupling partner |
| Antibacterial Development | β-Lactamase | Enzyme inhibitor |
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